N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[[4-methyl-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N7O2S4/c1-3-27-16-22-20-14(30-16)18-13(25)9-28-15-21-19-12(23(15)2)8-24-10-6-4-5-7-11(10)29-17(24)26/h4-7H,3,8-9H2,1-2H3,(H,18,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTNZWYRWPLGLIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C)CN3C4=CC=CC=C4SC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N7O2S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a hybrid compound that incorporates both thiadiazole and triazole moieties. This unique structure potentially endows it with diverse biological activities, making it a subject of interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
Thiadiazole and triazole derivatives have been extensively studied for their antimicrobial properties. The compound has demonstrated significant antibacterial and antifungal activities.
Antibacterial Properties
Recent studies have shown that thiadiazole derivatives exhibit potent antibacterial activity against various pathogens. For instance, compounds similar to N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-acetamide have shown effective inhibition against Xanthomonas axonopodis and Xanthomonas oryzae, with median effective concentration (EC50) values of 22 μg/ml and 15 μg/ml respectively .
| Compound | Pathogen | EC50 (μg/ml) |
|---|---|---|
| 5k | Xac | 22 |
| 5k | Xoc | 15 |
These results indicate that the compound may possess superior antibacterial properties compared to traditional agents like thiodiazole copper.
Antifungal Properties
Similar to its antibacterial effects, the compound exhibits antifungal activity. It has been noted that derivatives containing the thiadiazole ring can effectively inhibit fungal strains such as Mucor and Trichoderma species .
Anticancer Activity
The anticancer potential of thiadiazole derivatives has gained attention in recent years. Studies indicate that compounds with a thiadiazole framework can induce apoptosis in cancer cells. For example, certain derivatives have shown cytotoxic effects against HeLa cancer cells with IC50 values significantly lower than established chemotherapeutics like sorafenib .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5d | HeLa | 0.37 |
| 5g | HeLa | 0.73 |
| 5k | HeLa | 0.95 |
| - | Sorafenib | 7.91 |
Flow cytometry analyses confirmed that these compounds induce apoptotic cell death and block the cell cycle at the sub-G1 phase .
The biological activity of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-acetamide can be attributed to its ability to interact with specific biological targets. Molecular docking studies suggest that these compounds may inhibit key enzymes involved in bacterial cell wall synthesis and fungal sterol biosynthesis . Additionally, the presence of both thiadiazole and triazole rings enhances their interaction with biological macromolecules.
Toxicity Studies
Toxicity assessments are crucial for evaluating the safety of new compounds. Studies have indicated that many thiadiazole derivatives exhibit low toxicity in human cell lines, suggesting a favorable safety profile for further development as therapeutic agents .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of thiadiazole compounds exhibit notable antimicrobial properties. For instance, studies have shown that similar compounds can effectively inhibit the growth of various bacterial strains and fungi. The incorporation of thiadiazole moieties enhances the overall activity against resistant pathogens .
Anticancer Potential
Compounds containing thiadiazole structures have been evaluated for their cytotoxic effects against several cancer cell lines. A study highlighted the synthesis of related thiadiazole derivatives that demonstrated significant anticancer activity against neuroblastoma and prostate cancer cell lines. Although the specific compound has not been directly tested in these studies, its structural similarities suggest potential efficacy .
Case Studies and Research Findings
Chemical Reactions Analysis
Reactivity at the Enamide Double Bond
The α,β-unsaturated enamide system participates in:
-
Hydrogenation : Catalytic hydrogenation (e.g., H₂/Pd-C) reduces the double bond to a single bond, generating saturated amides .
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Cycloadditions : The electron-deficient double bond may engage in [4+2] Diels-Alder reactions with dienes, forming six-membered heterocycles.
Amide Group Reactivity
The phenylformamido and diethylamide groups undergo:
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Hydrolysis : Acidic or basic conditions cleave the amide bond. For example, HCl/NaOH yields carboxylic acids and amines.
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Nucleophilic Substitution : The amide’s nitrogen can react with electrophiles (e.g., alkyl halides) to form substituted ureas or thioureas .
Pyrimidine Ring Modifications
The pyrimidin-2-ylamino group enables:
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Nucleophilic Aromatic Substitution : Electron-deficient positions on the pyrimidine ring react with nucleophiles (e.g., amines, alkoxides) .
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Coordination Chemistry : The pyrimidine nitrogen can act as a ligand for transition metals (e.g., Pd, Cu), facilitating catalytic cycles .
Stability and Side Reactions
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Thermal Decomposition : Prolonged heating above 100°C may degrade the enamide bond, releasing volatile byproducts (e.g., CO, NH₃).
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Oxidation : Strong oxidizers (e.g., KMnO₄) can oxidize the enamide to α-keto amides or cleave the double bond.
Comparative Reaction Data
Unresolved Challenges
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest analogs include:
*Calculated based on molecular formula.
- Substituent Impact: Ethylthio vs. Benzothiazolone vs.
Q & A
Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to maximize yield?
Answer:
The synthesis involves multi-step reactions, typically starting with the formation of the 1,3,4-thiadiazole core followed by coupling with the triazole-thioacetamide moiety. Key steps include:
- Thiadiazole formation: Cyclocondensation of thiosemicarbazides with carboxylic acid derivatives under acidic conditions (e.g., H₂SO₄) .
- Triazole-thioacetamide coupling: Use of anhydrous acetone or DMF as solvents with K₂CO₃ as a base to facilitate nucleophilic substitution between thiols and activated acetamide intermediates .
- Optimization: Reaction temperatures (60–80°C) and pH control (neutral to slightly basic) are critical. Solvents like ethanol or DMF improve solubility, while catalysts like triethylamine enhance reaction efficiency .
- Purity: Recrystallization from ethanol or acetonitrile yields >90% purity. Monitor by TLC/HPLC .
Basic: What spectroscopic and chromatographic methods are recommended for structural characterization?
Answer:
- 1H/13C NMR: Assign peaks for thiadiazole (δ 7.5–8.5 ppm for aromatic protons), triazole (δ 6.8–7.2 ppm), and thioether linkages (δ 2.5–3.5 ppm for –SCH₂–) .
- IR spectroscopy: Confirm S–N (1050–1150 cm⁻¹) and C=O (1650–1700 cm⁻¹) stretches .
- Mass spectrometry (HRMS): Validate molecular weight (e.g., [M+H]+ at m/z 482.06) .
- HPLC: Use C18 columns with acetonitrile/water (70:30) mobile phase to assess purity (>95%) .
Advanced: How can computational modeling predict biological target interactions for this compound?
Answer:
- Molecular docking: Use AutoDock Vina or Schrödinger Suite to simulate binding to targets like EGFR or tubulin. The thiadiazole and triazole moieties show π-π stacking with aromatic residues (e.g., Phe506 in EGFR), while the thioacetamide group forms hydrogen bonds with catalytic lysines .
- MD simulations (GROMACS): Assess stability of ligand-target complexes over 100 ns trajectories. RMSD <2 Å indicates stable binding .
- ADMET prediction (SwissADME): LogP ~2.8 suggests moderate lipophilicity; moderate BBB permeability (BOILED-Egg model) .
Advanced: What strategies resolve contradictions in biological activity data across assays?
Answer:
- Assay standardization: Replicate IC₅₀ measurements in parallel (e.g., MTT vs. SRB assays) to control for cell-line variability .
- Solubility adjustments: Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .
- Metabolic interference testing: Pre-treat cells with CYP450 inhibitors (e.g., ketoconazole) to identify off-target effects .
- Data normalization: Express activity relative to positive controls (e.g., doxorubicin for cytotoxicity) to account for inter-experimental variability .
Advanced: How to design SAR studies for thiadiazole-triazole hybrids?
Answer:
- Core modifications: Synthesize analogs with methyl (electron-donating) vs. nitro (electron-withdrawing) groups on the thiadiazole ring. Methyl derivatives show 2x higher EGFR inhibition .
- Linker variation: Replace thioether (–S–) with sulfonyl (–SO₂–) to assess steric effects. Sulfonyl analogs lose activity due to reduced membrane permeability .
- Bioisosteric replacement: Substitute benzo[d]thiazol-2-one with benzimidazole; retains π-stacking but alters LogP by +0.5 .
Basic: How to assess hydrolytic stability under physiological conditions?
Answer:
- pH stability: Incubate compound in buffers (pH 1.2, 4.5, 7.4) at 37°C. Monitor degradation via HPLC. Half-life at pH 7.4: >24 hrs; pH 1.2: <6 hrs due to thioether cleavage .
- Thermal stability: TGA/DSC analysis shows decomposition onset at 220°C, confirming room-temperature stability .
Advanced: What metabolic pathways are predicted for this compound?
Answer:
- Phase I metabolism: CYP3A4-mediated oxidation of ethylthio group to sulfoxide (major metabolite; confirmed by LC-MS/MS) .
- Phase II conjugation: Glucuronidation of the acetamide moiety detected in hepatocyte assays .
- Excretion: Renal clearance predominates (70% in rat models); biliary excretion <5% .
Basic: What in vitro models are suitable for initial cytotoxicity screening?
Answer:
- Cancer cell lines: MCF-7 (breast), A549 (lung), and HepG2 (liver) with IC₅₀ values ranging 5–20 µM .
- Control compounds: Compare to 5-FU (IC₅₀ ~10 µM) for context.
- Mechanistic assays: Annexin V/PI staining for apoptosis; ROS detection kits for oxidative stress .
Advanced: How to optimize experimental design for in vivo efficacy studies?
Answer:
- Dosing regimen: 25 mg/kg i.p. daily in xenograft models (e.g., BALB/c mice). Adjust based on plasma half-life (t₁/₂ ~4 hrs) .
- Toxicity endpoints: Monitor liver enzymes (ALT/AST) and renal function (BUN/creatinine) weekly .
- Bioavailability enhancement: Formulate with PEG-400 or cyclodextrin to improve solubility (2x AUC increase) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
